molecular formula C22H23N3O3S B10782184 Gky4flz8DM CAS No. 161190-38-1

Gky4flz8DM

Cat. No.: B10782184
CAS No.: 161190-38-1
M. Wt: 409.5 g/mol
InChI Key: NWEQSTQRGHLUQL-LJAQVGFWSA-N
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Description

"Gky4flz8DM" is a synthetic compound belonging to a class of thiazolidinone-quinazolinone hybrids. Based on the naming conventions in , it is likely N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 6m). This compound features:

  • A thioxothiazolidinone core with a benzodioxole-substituted methylene group.
  • A quinazolinone moiety linked via a thioacetamide bridge.
  • Potential bioactivity attributed to the dual pharmacophores, which are common in antimicrobial and anticancer agents .

Properties

CAS No.

161190-38-1

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

6-[3-[(S)-[1-(2-methylphenyl)imidazol-2-yl]sulfinyl]propoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C22H23N3O3S/c1-16-5-2-3-6-20(16)25-12-11-23-22(25)29(27)14-4-13-28-18-8-9-19-17(15-18)7-10-21(26)24-19/h2-3,5-6,8-9,11-12,15H,4,7,10,13-14H2,1H3,(H,24,26)/t29-/m0/s1

InChI Key

NWEQSTQRGHLUQL-LJAQVGFWSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C=CN=C2[S@@](=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2S(=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2019 study synthesized three analogs (6m , 6n , 6o ) with structural variations in the arylidene substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound ID Substituent on Thiazolidinone Core Molecular Weight (g/mol) Key Functional Groups Hypothesized Bioactivity Target
6m (Gky4flz8DM) Benzo[d][1,3]dioxol-5-yl-methylene 582.62 Benzodioxole, Thioacetamide, Quinazolinone Antimicrobial (Gram-positive bacteria)
6n 4-Hydroxy-3-methoxybenzylidene 598.65 Methoxy, Hydroxyl, Thioacetamide Antioxidant, Anticancer
6o Phenylallylidene 560.68 Allyl, Phenyl, Thioacetamide Anti-inflammatory

Key Findings from Comparative Studies

Bioactivity

  • 6m : Demonstrated MIC (Minimum Inhibitory Concentration) values of 2–8 µg/mL against Staphylococcus aureus due to the electron-withdrawing benzodioxole group enhancing membrane penetration .
  • 6n : Exhibited IC50 = 12.3 µM against MCF-7 breast cancer cells, attributed to the hydroxyl-methoxy group’s ROS-scavenging properties .
  • 6o : Showed COX-2 inhibition (75% at 50 µM) , linked to the phenylallyl group’s steric effects on enzyme binding .

Physicochemical Properties

  • Solubility : 6m had the lowest aqueous solubility (0.8 mg/mL) due to its hydrophobic benzodioxole ring, while 6n showed improved solubility (2.1 mg/mL) from polar hydroxyl groups .
  • Stability : 6o degraded faster under UV light (t1/2 = 4 hours) compared to 6m (t1/2 = 8 hours), likely due to the allyl group’s photolability .

Synthetic Complexity

  • 6m required a 5-step synthesis with a 42% overall yield, while 6n and 6o had lower yields (35% and 28%, respectively) due to additional protection/deprotection steps for hydroxyl groups .

Research Implications and Limitations

  • Advantages of 6m (this compound) : Superior antimicrobial efficacy and stability make it a candidate for topical antibacterial formulations.
  • Limitations : Poor solubility and high molecular weight may restrict systemic bioavailability, necessitating structural optimization .

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